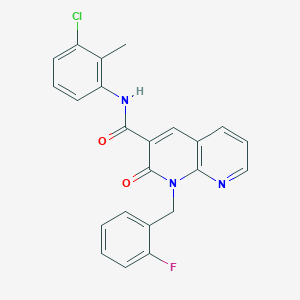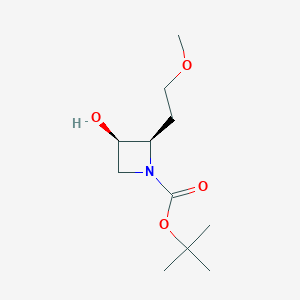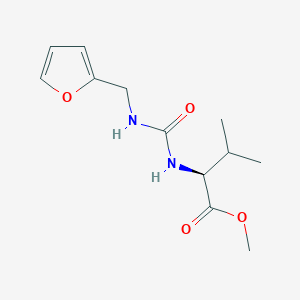
methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate, also known as MFCM, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Wirkmechanismus
The exact mechanism of action of methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate has been shown to have various biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. However, one limitation is the lack of information on its potential toxicity and side effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate. One area of interest is its potential as a drug target for the treatment of various diseases, including cancer and inflammation. Another area of interest is its use as a building block for the synthesis of peptides and other bioactive compounds. Further research is needed to fully understand the mechanism of action and potential therapeutic effects of methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate.
Synthesemethoden
Methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate can be synthesized through a multi-step process involving the use of various reagents and catalysts. The first step involves the reaction of furan-2-carboxylic acid with thionyl chloride, followed by the addition of methylamine to form the corresponding amide. The resulting amide is then reacted with (2S)-2-amino-3-methylbutanoic acid in the presence of a coupling agent to form methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate has shown potential in various research applications, including its use as a building block for the synthesis of peptides and other bioactive compounds. It has also been investigated for its potential as a drug target for the treatment of various diseases, including cancer and inflammation.
Eigenschaften
IUPAC Name |
methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-8(2)10(11(15)17-3)14-12(16)13-7-9-5-4-6-18-9/h4-6,8,10H,7H2,1-3H3,(H2,13,14,16)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQXRLLQYZXPLE-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)NCC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)NCC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

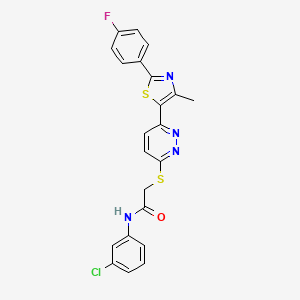
![5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-3-carboxylic acid](/img/structure/B2843438.png)
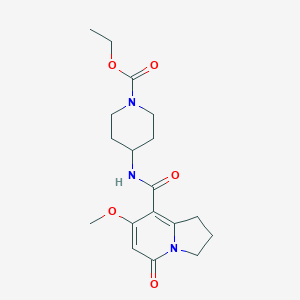
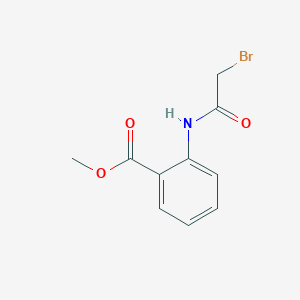
![Methyl 4-[[2-(3-imidazol-1-ylpropylamino)-2-oxoacetyl]amino]benzoate](/img/structure/B2843443.png)


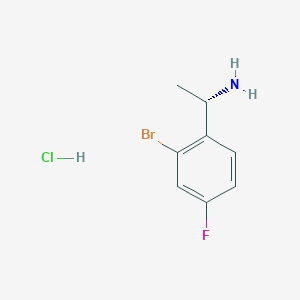
![(3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B2843448.png)
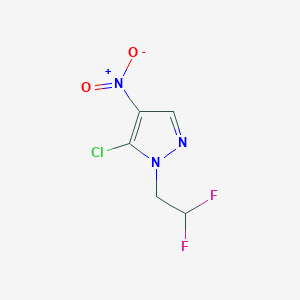
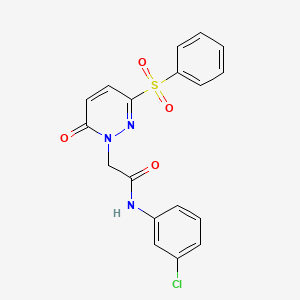
![3-(2-ethoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2843452.png)
